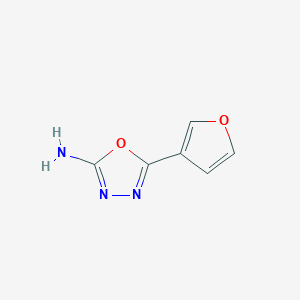

2-Amino-5-(3-furyl)-1,3,4-oxadiazole

説明

2-Amino-5-(3-furyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C6H5N3O2 and its molecular weight is 151.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 2-amino-5-(3-furyl)-1,3,4-oxadiazole derivatives. For instance, compounds derived from this scaffold have been effective against various strains of bacteria and fungi. Research indicates that these derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, outperforming traditional antibiotics like chloramphenicol in certain assays .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. Compounds derived from this structure have shown cytotoxic effects against glioblastoma cell lines and other cancer models. For example, specific derivatives were found to induce significant apoptosis in cancer cells by damaging DNA, making them promising candidates for further development in cancer therapy .

Anti-Diabetic Effects

Recent studies have highlighted the anti-diabetic properties of this compound. In vivo experiments using genetically modified models demonstrated that certain derivatives effectively lowered glucose levels, indicating their potential as therapeutic agents for diabetes management .

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of this compound derivatives have also been documented. Some compounds exhibited significant analgesic effects comparable to standard pain relievers such as acetylsalicylic acid (aspirin), suggesting their utility in pain management and inflammation reduction .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of appropriate hydrazides with cyanogen halides. This method is noted for its efficiency and cost-effectiveness compared to previous synthetic routes . Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the oxadiazole ring can significantly influence their pharmacological profiles.

Case Study 1: Antimicrobial Efficacy

A series of synthesized this compound derivatives were tested against multiple bacterial strains. The results indicated that certain modifications enhanced activity against resistant strains significantly more than standard treatments .

Case Study 2: Anticancer Evaluation

In vitro assays on glioblastoma cell lines revealed that specific derivatives not only inhibited cell proliferation but also triggered apoptosis through DNA damage pathways. These findings underscore the potential of these compounds in oncological applications .

Case Study 3: Anti-Diabetic Activity

Research involving Drosophila melanogaster as a model organism demonstrated that certain derivatives lowered glucose levels effectively. This suggests a mechanism that warrants further exploration for potential therapeutic applications in diabetes .

Data Table: Summary of Biological Activities

特性

分子式 |

C6H5N3O2 |

|---|---|

分子量 |

151.12 g/mol |

IUPAC名 |

5-(furan-3-yl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C6H5N3O2/c7-6-9-8-5(11-6)4-1-2-10-3-4/h1-3H,(H2,7,9) |

InChIキー |

QARBJYAEPHCALY-UHFFFAOYSA-N |

正規SMILES |

C1=COC=C1C2=NN=C(O2)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。